N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941958-03-8
VCID: VC7206531
InChI: InChI=1S/C24H21FN4O3S2/c25-20-4-3-5-21-22(20)27-24(33-21)29(16-17-10-12-26-13-11-17)23(30)18-6-8-19(9-7-18)34(31,32)28-14-1-2-15-28/h3-13H,1-2,14-16H2
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(C=CC=C5S4)F
Molecular Formula: C24H21FN4O3S2
Molecular Weight: 496.58

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 941958-03-8

VCID: VC7206531

Molecular Formula: C24H21FN4O3S2

Molecular Weight: 496.58

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide - 941958-03-8

Description

The compound N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide represents a complex organic molecule with potential applications in medicinal chemistry. Its structure integrates multiple functional groups, including a fluorobenzo[d]thiazole core, a pyridine moiety, and a pyrrolidine-sulfonyl-benzamide framework. These features suggest potential biological activity, particularly in antimicrobial, anticancer, or enzyme inhibition contexts, based on analogous compounds in the literature.

Structural Features

The molecular framework of the compound includes:

  • Fluorobenzo[d]thiazole Core: Known for its electron-withdrawing fluorine atom and heterocyclic thiazole ring, this segment often enhances pharmacokinetic properties.

  • Pyridine Substituent: Pyridine derivatives frequently exhibit bioactivity due to their ability to interact with biological targets via hydrogen bonding or π-stacking.

  • Pyrrolidine-Sulfonyl-Benzamide Group: This moiety is associated with enzyme inhibition and receptor binding in drug design.

Synthesis

Although specific synthetic routes for this compound are not directly detailed in the search results, related compounds suggest a multistep synthesis involving:

  • Formation of the benzo[d]thiazole core through cyclization reactions using thiourea derivatives and halogenated precursors.

  • Functionalization of the core with fluorine via electrophilic substitution.

  • Coupling reactions to attach the pyridine and benzamide groups using amide bond formation techniques.

  • Introduction of the sulfonyl-pyrrolidine group via sulfonation and nucleophilic substitution.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi . The sulfonamide group may enhance activity by mimicking substrates of bacterial enzymes.

Anticancer Potential

Benzothiazole derivatives have been studied for their anticancer activity, particularly against breast cancer cell lines (e.g., MCF7). The inclusion of fluorine and pyridine groups can improve cell permeability and target specificity .

Enzyme Inhibition

Sulfonamide-containing compounds often act as inhibitors of enzymes like carbonic anhydrase or metalloproteinases, making them relevant in anti-inflammatory and anticancer research .

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies functional groups and confirms connectivity.
Mass SpectrometryDetermines molecular weight and fragmentation patterns.
IR SpectroscopyDetects characteristic bonds (e.g., C=O, S=O).
X-ray CrystallographyProvides detailed 3D structural information.

Docking Studies

Molecular docking studies on analogous compounds reveal strong binding affinity to active sites of biological targets such as enzymes or receptors . These studies guide further optimization for therapeutic purposes.

In Vitro Studies

Similar thiazole-based molecules have demonstrated significant bioactivity in vitro, with MIC values ≤25 µg/mL against pathogens like Candida albicans . For anticancer screening, IC50 values in the micromolar range have been reported against various cancer cell lines .

CAS No. 941958-03-8
Product Name N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Molecular Formula C24H21FN4O3S2
Molecular Weight 496.58
IUPAC Name N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C24H21FN4O3S2/c25-20-4-3-5-21-22(20)27-24(33-21)29(16-17-10-12-26-13-11-17)23(30)18-6-8-19(9-7-18)34(31,32)28-14-1-2-15-28/h3-13H,1-2,14-16H2
Standard InChIKey XXOJRASORTXYNU-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(C=CC=C5S4)F
Solubility not available
PubChem Compound 16804308
Last Modified Aug 19 2023

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